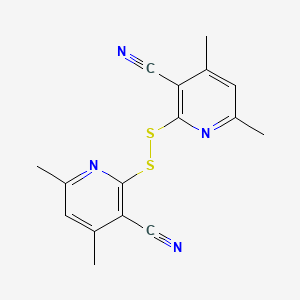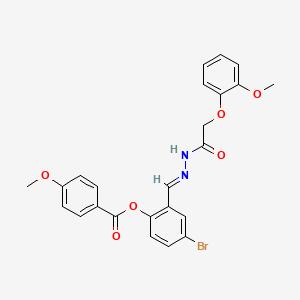
3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] is a compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a pyridine ring substituted with a nitrile group and two sulfur atoms forming a disulfide bridge between two pyridine rings. The molecular formula of this compound is C16H14N4S2, and it has a molecular weight of 326.4392 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] can be achieved through the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles using potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of mild oxidation of 2-mercaptopyridines to obtain bis(pyrid-2-yl) disulfides, which are of significant practical interest due to their accessibility and biological activity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonates.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiol derivatives.
Substitution: The nitrile group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles can be used to substitute the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] involves its interaction with molecular targets such as the zinc finger domain of the HIV-1 p7 nucleocapsid protein. The disulfide bridge in the compound plays a crucial role in forming intramolecular S–S bonds, which are essential for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dipyridyl disulfide: Known for inducing the formation of intramolecular S–S bonds in peptides containing reduced cysteine residues.
2,2’-Dithiobis(pyridine N-oxide): Used in the synthesis of coordination polymers and exhibits antibacterial and antifungal properties.
Uniqueness
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] is unique due to its specific substitution pattern on the pyridine ring and its ability to form stable disulfide bridges. This makes it particularly useful in the synthesis of complex compounds and in applications requiring stable disulfide linkages .
Eigenschaften
CAS-Nummer |
54364-14-6 |
|---|---|
Molekularformel |
C16H14N4S2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[(3-cyano-4,6-dimethylpyridin-2-yl)disulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14N4S2/c1-9-5-11(3)19-15(13(9)7-17)21-22-16-14(8-18)10(2)6-12(4)20-16/h5-6H,1-4H3 |
InChI-Schlüssel |
PZCULZZDTAMDLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)SSC2=C(C(=CC(=N2)C)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)
![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)

![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)

![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)



